1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea
Brand Name: Vulcanchem
CAS No.: 1249604-40-7
VCID: VC3378580
InChI: InChI=1S/C11H9N3O/c1-2-6-13-11(15)14-10-5-3-4-9(7-10)8-12/h1,3-5,7H,6H2,(H2,13,14,15)
SMILES: C#CCNC(=O)NC1=CC=CC(=C1)C#N
Molecular Formula: C11H9N3O
Molecular Weight: 199.21 g/mol

1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea

CAS No.: 1249604-40-7

Cat. No.: VC3378580

Molecular Formula: C11H9N3O

Molecular Weight: 199.21 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea - 1249604-40-7

Specification

CAS No. 1249604-40-7
Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
IUPAC Name 1-(3-cyanophenyl)-3-prop-2-ynylurea
Standard InChI InChI=1S/C11H9N3O/c1-2-6-13-11(15)14-10-5-3-4-9(7-10)8-12/h1,3-5,7H,6H2,(H2,13,14,15)
Standard InChI Key UAGGJZBTIDXEDY-UHFFFAOYSA-N
SMILES C#CCNC(=O)NC1=CC=CC(=C1)C#N
Canonical SMILES C#CCNC(=O)NC1=CC=CC(=C1)C#N

Introduction

Synthesis and Preparation

The synthesis of 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea typically involves the reaction of 3-cyanophenyl isocyanate with propargyl amine. This reaction is similar to the synthesis of other urea derivatives, where the isocyanate reacts with an amine to form the urea linkage.

Potential Applications

Urea derivatives are often used in various chemical and pharmaceutical applications due to their versatility and ability to participate in a wide range of chemical reactions. The presence of a cyanophenyl group and a propynyl group in this compound suggests potential utility in the synthesis of complex molecules, possibly in the fields of materials science or medicinal chemistry.

Spectroscopic Analysis

Spectroscopic methods such as NMR and IR are commonly used to characterize urea derivatives. For example, the IR spectrum might show characteristic bands for the cyanide group (around 2200 cm^-1) and the urea carbonyl group (around 1650-1700 cm^-1). NMR spectra would provide detailed information about the molecular structure, including the chemical shifts of the aromatic and alkyne protons.

Table 2: Spectroscopic Characteristics

Spectroscopic MethodCharacteristic Features
IR SpectrumCyanide group (2200 cm^-1), Urea carbonyl (1650-1700 cm^-1)
NMR SpectrumAromatic and alkyne proton chemical shifts

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